4,5-Dimethyl-3-methylideneoxolan-2-one

Description

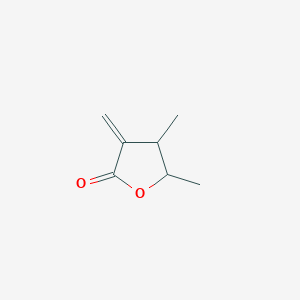

4,5-Dimethyl-3-methylideneoxolan-2-one is a cyclic ester (lactone) belonging to the dioxolanone family. Its IUPAC name indicates a five-membered oxolan-2-one ring substituted with methyl groups at positions 4 and 5 and a methylidene (=CH2) group at position 3. The methylidene moiety introduces a site of unsaturation, rendering the compound reactive toward electrophilic or cycloaddition reactions.

Properties

CAS No. |

20050-18-4 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

4,5-dimethyl-3-methylideneoxolan-2-one |

InChI |

InChI=1S/C7H10O2/c1-4-5(2)7(8)9-6(4)3/h4,6H,2H2,1,3H3 |

InChI Key |

GWSGIIGWNQXFIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC(=O)C1=C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers: 4,4-Dimethyl-5-methylideneoxolan-2-one

The isomer 4,4-Dimethyl-5-methylideneoxolan-2-one ( ) differs in substituent positioning, with methyl groups at both positions 4 and a methylidene at position 4. This structural variation alters ring strain and electronic distribution:

- Electronic Effects : The methylidene group at position 5 may shift electron density toward the carbonyl oxygen, slightly reducing electrophilicity compared to the target compound.

- Reactivity : The target compound’s methylidene at position 3 could offer more favorable orbital alignment for [4+2] cycloadditions than the isomer.

| Property | 4,5-Dimethyl-3-methylideneoxolan-2-one | 4,4-Dimethyl-5-methylideneoxolan-2-one |

|---|---|---|

| Substituents | 4,5-diMe; 3-methylidene | 4,4-diMe; 5-methylidene |

| Predicted Reactivity | Higher at position 3 | Moderate at position 5 |

| Steric Hindrance | Moderate | High |

Aromatic Derivatives: 4,5-Diphenyl-1,3-dioxolan-2-one

Aromatic analogs like 4,5-diphenyl-1,3-dioxolan-2-one ( ) feature phenyl substituents instead of methyl groups. Key differences include:

- Electronic Environment : Phenyl groups are electron-withdrawing via conjugation, reducing electron density at the carbonyl group and increasing electrophilicity compared to methyl-substituted analogs.

- Steric Effects : Bulky phenyl groups hinder ring-opening reactions, as seen in slower nucleophilic acyl substitutions.

- Applications: Aromatic derivatives are often used as monomers for high-performance polymers, whereas methyl-substituted lactones may prioritize reactivity over stability.

Complex Substituted Analogs: Hydroxy- and Methoxy-Derivatives

Compounds such as 4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one ( ) introduce polar functional groups:

- Hydrogen Bonding : Hydroxy and methoxy groups enable hydrogen bonding, enhancing solubility in polar solvents—a contrast to the hydrophobic 4,5-dimethyl analog.

- Acidity : The hydroxy group increases acidity (pKa ~10–12), enabling deprotonation under basic conditions, whereas the target compound lacks acidic protons.

- Oxidative Stability : Methoxy groups may improve resistance to oxidation compared to methylidene-containing lactones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.